![molecular formula C10H14ClN3O B2870175 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine CAS No. 2034421-36-6](/img/structure/B2870175.png)
5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine is represented by the formula: C5H5ClN2O . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines, including 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs . They are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine is 144.559 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Pharmacology
In pharmacology, this compound is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential activity against a range of diseases .
Biochemistry
Biochemists utilize “5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine” in the study of enzyme interactions and inhibition. It serves as a key intermediate in the design of enzyme inhibitors that can regulate biochemical pathways .
Medicinal Chemistry
Within medicinal chemistry, this compound is valuable for its role in the creation of novel therapeutic agents. It’s particularly significant in the synthesis of compounds that target specific proteins implicated in cancer and other serious illnesses .
Organic Synthesis
Organic chemists employ “5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine” as a precursor in the synthesis of complex organic molecules. Its reactivity allows for the construction of diverse molecular architectures, which are essential in the development of new organic compounds .
Chemical Engineering
In chemical engineering, this compound is used in process development and optimization. Its properties are analyzed to improve the efficiency of chemical reactions, which is crucial for scaling up production processes.
Materials Science
Materials scientists investigate the use of “5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine” in the development of new materials with unique properties. It could be a component in advanced polymers or coatings with potential applications in various industries.
Mechanism of Action
While the specific mechanism of action for 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine is not explicitly mentioned in the search results, pyrimidine derivatives have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-(4-methoxypiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMCZHULHANOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine |
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